Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate
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Overview
Description
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl 2-aminopyrazine-3-carboxylate under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction. Techniques such as microwave-assisted synthesis and flow chemistry are also employed to scale up the production while maintaining the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-A]pyrazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents for diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Known for its antimicrobial and anticancer properties.
Imidazo[1,2-A]pyrimidine: Used in the development of antiviral and anti-inflammatory agents.
Imidazo[1,2-A]pyrazine: Exhibits a broader range of biological activities compared to its analogues
Uniqueness
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate stands out due to its unique structural features, which allow for diverse chemical modifications and a wide range of biological activities. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in both research and industry .
Biological Activity
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate (CAS: 1035556-24-1) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
The chemical formula for this compound is C15H12ClN3O2. The compound features an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : A study demonstrated that certain pyrazole derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, showcasing potent antimicrobial efficacy .
- Biofilm Inhibition : Compounds similar to this compound have shown effectiveness in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis .
Modulation of Adenosine A2A Receptor
This compound has been identified as a modulator of the adenosine A2A receptor. This receptor plays a crucial role in various physiological processes and is implicated in several diseases:
- Cancer Treatment : Antagonists of the A2A receptor are being explored for their potential in cancer therapies. By inhibiting this receptor, the compounds may enhance immune responses against tumors .
- Neurological Disorders : The modulation of adenosine receptors has implications for treating conditions such as Parkinson's disease and Alzheimer's disease .
Antibacterial Activity
The antibacterial properties of imidazo[1,2-a]pyrazines have been extensively studied:
Compound Type | Activity Level | Target Bacteria |
---|---|---|
Imidazo[1,2-a]pyrazines | Moderate to High | Gram-positive and Gram-negative bacteria |
Specific Derivatives | Potent | Mycobacterium species |
A series of studies have reported that various imidazo derivatives exhibit potent antibacterial activity against a range of bacterial strains .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple synthetic pathways that yield derivatives with varying biological activities. The SAR studies highlight the importance of substituents on the imidazo ring in enhancing biological activity.
For example:
- Compounds with electron-donating groups at specific positions on the imidazo ring showed increased anticancer activity compared to those with electron-withdrawing groups .
Clinical Implications
Studies indicate that compounds similar to this compound could serve as leads for developing new therapeutic agents against cancer and infectious diseases. The modulation of adenosine receptors presents a promising avenue for enhancing immune responses in cancer therapy .
Properties
Molecular Formula |
C15H12ClN3O2 |
---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)14-13(10-5-3-4-6-11(10)16)18-12-9-17-7-8-19(12)14/h3-9H,2H2,1H3 |
InChI Key |
LLSROLAJBFWKOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CN=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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